
Lopinavir (4R) Epimer
Description
Overview of Lopinavir's Multi-Chiral Center Architecture
Lopinavir is a complex molecule characterized by the presence of multiple chiral centers. europa.euwikipedia.org A chiral center is an atom, typically carbon, that is bonded to four different groups, leading to the possibility of various stereoisomers. openochem.orgstackexchange.com The specific spatial arrangement of these groups at each chiral center is crucial as it defines the molecule's three-dimensional structure and, consequently, its biological activity. The intricate architecture of Lopinavir, with its multiple stereocenters, gives rise to a number of potential stereoisomers. europa.euoup.com
The therapeutically active and preferred stereoisomer of Lopinavir is chemically defined as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. nih.govresearchgate.net The designations (2S, 4S, 5S) refer to the specific configuration at three of the chiral centers within the molecule's core structure. The synthesis of Lopinavir is designed to be stereoselective, aiming to produce this specific S, S, S enantiomer. europa.eu This stereoselectivity is critical for ensuring the desired pharmacological effect, as different stereoisomers can have varied or even negligible activity. nih.gov The control of stereochemistry throughout the manufacturing process is a key aspect of producing high-purity Lopinavir. europa.eu
Epimers are stereoisomers that differ in configuration at only one of several chiral centers. stackexchange.com In a molecule with multiple stereocenters like Lopinavir, epimerization can occur, leading to the formation of related substances that are structurally very similar to the main compound but differ in the spatial orientation at a single chiral carbon. This subtle difference is enough to create a distinct chemical entity with potentially different physical and chemical properties. The formation of epimers is a common challenge in the synthesis of complex chiral molecules and requires careful control of reaction conditions.
Definition of Lopinavir's Preferred Stereoisomer (2S,4S,5S) and its Significance in Chemical Synthesis
Identification of the Lopinavir (4R) Epimer as a Distinct Stereochemical Entity
Among the potential stereoisomers of Lopinavir, the (4R) epimer is a notable related substance. This epimer is distinguished by a change in the stereochemical configuration at the 4th position of the hexan-2-yl core structure, from the desired 'S' configuration to an 'R' configuration.
The systematic chemical name for the this compound is (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. clearsynth.com It is also referred to as (2S)-N-[(1S,3R,4S)-1-Benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]-3-methyl-2-[2oxotetrahydropyrimidin-1(2H)-yl]butanamide. allmpus.com The key distinction in its nomenclature is the "(4R)" designation, which highlights the inversion of the stereocenter at that specific position compared to Lopinavir's (4S) configuration.
Table 1: Chemical and Physical Data for this compound
Property | Value | Source |
---|---|---|
Molecular Formula | C37H48N4O5 | clearsynth.comallmpus.comcymitquimica.com |
Molecular Weight | 628.8 g/mol | allmpus.comcymitquimica.com |
Synonyms | (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide | clearsynth.comcymitquimica.com |
| Category | Lopinavir Impurity | clearsynth.com |
The this compound is recognized as a process-related impurity that can form during the synthesis of Lopinavir. clearsynth.como2hdiscovery.co The presence of impurities in an active pharmaceutical ingredient (API) is a critical quality attribute that is closely monitored. nih.govresearchgate.net Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for the identification and characterization of impurities. nih.govresearchgate.net Several related substances of Lopinavir have been identified, arising from various stages of the manufacturing process. nih.govnih.gov These can include other stereoisomers, degradation products, and by-products from side reactions. o2hdiscovery.co The this compound is one such stereoisomeric impurity that is monitored to ensure the purity and quality of the final drug substance. clearsynth.comallmpus.com Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify these impurities at very low levels. nih.gov
Table 2: Selected Lopinavir-Related Impurities
Impurity Name | Type |
---|---|
This compound | Stereoisomeric Impurity |
Lopinavir Dimer | Process-Related Impurity |
Lopinavir Carboxymethyl Analog | Process-Related Impurity |
Lopinavir Diamide Impurity | Process-Related Impurity |
Lopinavir Diacylated Impurity | Process-Related Impurity |
Lopinavir EP Impurity N | Stereoisomeric Impurity |
Lopinavir EP Impurity Q | Process-Related Impurity |
Source: nih.govallmpus.comsynzeal.com
Propriétés
Numéro CAS |
1798014-18-2 |
---|---|
Formule moléculaire |
C37H48N4O5 |
Poids moléculaire |
628.8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(2S,4R,5S)-Lopinavir; (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide |
Origine du produit |
United States |
Q & A
Q. What are the key structural and pharmacokinetic properties of Lopinavir (4R) Epimer, and how do they influence experimental design?
this compound is a protease inhibitor with the molecular formula C₃₇H₄₈N₄O₅ and a molecular weight of 628.80 g/mol. Its bioavailability is insufficient when administered alone, necessitating co-administration with ritonavir to inhibit cytochrome P450 3A4 and enhance plasma concentrations . Researchers must account for this pharmacokinetic interaction in in vivo studies, particularly when designing dose-response experiments or assessing drug-drug interactions. Analytical methods such as HPLC (High-Performance Liquid Chromatography) with UV detection are recommended for quantifying epimer ratios and impurities .
Q. What chromatographic techniques are validated for separating and quantifying this compound from its stereoisomers?
Reverse-phase HPLC with UV detection at 254 nm, using a C18 column (e.g., 4.6 mm × 15 cm, 5-µm packing), is widely employed. System suitability requires a resolution ≥1.5 between epimer peaks and column efficiency ≥5500 theoretical plates . For method validation, include parameters like specificity, linearity (e.g., 50–150% of target concentration), and precision (RSD <2%). Relative retention times for epimer A (4R) and B should be verified under isocratic or gradient elution conditions .
Q. How can researchers ensure the stability of this compound in biological samples during storage and analysis?
Stability studies indicate that Lopinavir degrades in dried blood spot (DBS) samples during prolonged storage or shipment, leading to >30% lower concentrations compared to plasma . To mitigate this:
- Use fresh DBS samples and avoid exposure to heat (>58°C) or humidity.
- Add stabilizers (e.g., ascorbic acid) to prevent oxidative degradation.
- Validate storage conditions (e.g., -80°C for long-term) and analyze samples within 24 hours of collection .
Advanced Research Questions
Q. How can contradictory data on Lopinavir’s pharmacokinetic variability in clinical trials be resolved?
Discrepancies in plasma vs. DBS concentrations or inter-study variability often arise from methodological differences (e.g., sample preparation, storage) or patient-specific factors (e.g., CYP3A4 polymorphisms). To address this:
Q. What experimental strategies are effective in mitigating epimerization during Lopinavir synthesis?
Epimerization can occur during synthesis or storage due to pH shifts or temperature fluctuations. Strategies include:
Q. How should researchers design studies to evaluate Lopinavir’s off-target effects, such as blood pressure modulation?
Preclinical studies should integrate:
- Longitudinal blood pressure monitoring in animal models (e.g., spontaneously hypertensive rats) with telemetry devices.
- Transcriptomic profiling (e.g., RNA-seq) to identify pathways like angiotensin-converting enzyme (ACE) modulation.
- Clinical trials with ambulatory blood pressure monitoring (ABPM) in human participants, stratified by baseline hypertension status .
Q. What statistical approaches are recommended for analyzing clinical trial data with high dropout rates or non-adherence?
For trials with missing data or protocol deviations:
- Apply intention-to-treat (ITT) analysis with multiple imputation to handle missing values.
- Use per-protocol (PP) analysis as a sensitivity check.
- Implement survival analysis (e.g., Cox proportional hazards models) for time-to-event outcomes like virological failure .
Methodological Guidance
Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., plasma, tissue)?
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate baseline separation from metabolites and ritonavir.
- Accuracy : Spike recovery rates of 85–115% across three concentration levels.
- Precision : Intra-day and inter-day RSD ≤5% .
- Linearity : R² ≥0.99 over the calibration range (e.g., 0.1–50 µg/mL) .
Q. What are best practices for synthesizing and characterizing this compound reference standards?
- Use X-ray crystallography or NMR (¹H/¹³C) to confirm stereochemistry at the 4R position .
- Perform accelerated stability testing (40°C/75% RH for 6 months) to establish shelf-life.
- Publish full spectral data (e.g., IR, MS) in open-access repositories to enhance reproducibility .
Data Interpretation and Reporting
Q. How should researchers address conflicting results between in vitro and in vivo studies on Lopinavir’s efficacy?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.